4-(1H-pyrazol-3-yl)pyridine
Description
Significance of Pyrazole-Pyridine Hybrid Systems in Contemporary Chemical Research
Pyrazole-pyridine hybrid systems are of paramount importance in modern chemical research due to their versatile applications. These hybrid molecules are considered privileged scaffolds, meaning they have the potential to be developed into new drugs and can improve the bioavailability of existing ones. researchgate.net Their diverse biological activities have garnered substantial interest from researchers, with applications in medicinal chemistry, materials science, and catalysis. researchgate.netontosight.ai
In medicinal chemistry, pyrazole-pyridine hybrids have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. nih.govresearchgate.netnih.gov For instance, certain pyrazole-pyridine hybrids have been approved for cancer therapy, such as crizotinib, which is a pyrazole-pyridine hybrid used in the treatment of specific types of cancer. researchgate.netnih.gov The ability of these compounds to interact with various biological targets makes them promising candidates for the development of novel therapeutics. chemimpex.com
In materials science, the unique photophysical properties of pyrazole-pyridine metal complexes make them suitable for applications in optoelectronics and as luminescent materials. mdpi.comresearchgate.net The planar and tridentate nature of some pyrazolylpyridines allows them to form stable complexes with transition metals, leading to materials with interesting optical and electronic properties. ontosight.ai
Historical Context and Evolution of Research on Pyrazolylpyridines
The study of pyrazolopyridines dates back to the early 20th century, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported in 1908. mdpi.com Since then, research in this area has evolved significantly, with the development of various synthetic methods to access a wide range of pyrazolylpyridine derivatives. The initial focus was primarily on the synthesis and basic characterization of these compounds.
Over the years, the research has expanded to explore the diverse applications of pyrazolylpyridines. The recognition of their potential as ligands in coordination chemistry led to extensive studies on their metal complexes. ajgreenchem.comnih.gov This, in turn, opened up avenues for their use in catalysis and materials science. ontosight.aiacs.org The growing understanding of the biological activities of pyrazole-containing compounds also fueled research into the medicinal applications of pyrazolylpyridines, leading to the discovery of potent drug candidates. nih.govnih.gov
Overview of Key Research Areas Pertaining to 4-(1H-Pyrazol-3-yl)pyridine
The research on this compound is multifaceted, with several key areas of investigation.
Medicinal Chemistry: A significant portion of the research on this compound and its derivatives focuses on their potential as therapeutic agents. Studies have explored their efficacy as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. nih.govchemimpex.com For example, derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific enzymes or receptors involved in disease pathways. elsevierpure.commonash.edu
Coordination Chemistry: The ability of this compound to act as a ligand for metal ions is another major area of research. ajgreenchem.comnih.gov The formation of metal complexes with this ligand has been extensively studied, with a focus on their synthesis, structural characterization, and properties. nih.gov These complexes have potential applications in various fields, including catalysis and materials science. ontosight.ainih.gov
Catalysis: Metal complexes of this compound and related ligands have shown promise as catalysts in various organic transformations. acs.org Research in this area focuses on developing efficient and selective catalysts for reactions such as transfer hydrogenation and cross-coupling reactions. acs.org The tunability of the ligand structure allows for the optimization of the catalytic activity of the corresponding metal complexes.
Materials Science: The optical and electronic properties of metal complexes of this compound make them attractive for applications in materials science. ontosight.ai Research is ongoing to explore their use in the development of novel materials for optoelectronic devices, sensors, and other advanced applications. mdpi.com
Interactive Data Tables
Below are interactive data tables summarizing key information about this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 17784-60-0 bldpharm.com |
| Molecular Formula | C8H7N3 nih.gov |
| Appearance | Off-white solid |
| Melting Point | 203-205 °C arabjchem.org |
Table 2: Key Research Findings for this compound Derivatives
| Derivative | Research Area | Key Finding |
| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) derivatives with terminal sulfonamides | Medicinal Chemistry | Showed anti-inflammatory effects by inhibiting NO and PGE2 production. elsevierpure.com |
| 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines | Medicinal Chemistry | Acted as inhibitors of TGF-β1 and activin A signaling. monash.edu |
| Ruthenium(II) pyrazolyl–pyridyl–pyrazole (B372694) complex | Catalysis | Exhibited high catalytic activity in the transfer hydrogenation of ketones. acs.org |
| Dichloridobis[this compound-κN1]zinc | Coordination Chemistry | Formed a distorted tetrahedral coordination sphere with the Zinc(II) atom. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRHATXLQPYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585916 | |
| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17784-60-0 | |
| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1h Pyrazol 3 Yl Pyridine and Its Derivatives
Strategies for Constructing the 4-(1H-Pyrazol-3-yl)pyridine Core
The construction of the fused pyrazolo[3,4-b]pyridine system, a key derivative, is generally approached in two main ways: annelating a pyrazole (B372694) ring onto a pre-existing pyridine (B92270) ring or, more commonly, forming a pyridine ring onto a pyrazole moiety. mdpi.comcdnsciencepub.com
Formation of the Pyridine Ring onto a Pre-existing Pyrazole Moiety
A predominant strategy for synthesizing pyrazolo[3,4-b]pyridines involves the construction of a pyridine ring onto an already formed pyrazole. mdpi.com This approach often utilizes aminopyrazole derivatives as key starting materials.
3-Aminopyrazole (B16455) (also known as 5-aminopyrazole) is a versatile building block in the synthesis of pyrazolo[3,4-b]pyridines. nih.gov It typically functions as a 1,3-NCC-dinucleophile, reacting with 1,3-CCC-biselectrophiles to form the pyridine ring. nih.gov
The condensation of 3-aminopyrazole with 1,3-dicarbonyl compounds is a well-established and widely used method for the synthesis of 1H-pyrazolo[3,4-b]pyridines. mdpi.comnih.gov This reaction typically proceeds by treating the aminopyrazole with a 1,3-diketone in a suitable solvent, often with acid catalysis. mdpi.com
When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomers is possible. mdpi.comnih.gov The regioselectivity of the reaction is influenced by the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the trifluoromethyl group reacts first, leading to the formation of a specific regioisomer where the CF3 group is at the R4 position of the resulting pyrazolo[3,4-b]pyridine. nih.gov
| Reagent 1 | Reagent 2 | Conditions | Product | Yield | Ref |
| 3-Amino-1-phenylpyrazole | Unsaturated ketone | ZrCl4 (catalyst) | 4-(Substituted)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28% | mdpi.com |
| 5-Aminopyrazole | 1,3-Diketones | Glacial AcOH | N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines | Not specified | mdpi.comnih.gov |
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. nih.govacs.org These reactions combine multiple starting materials in a single synthetic operation, offering advantages in terms of simplicity, efficiency, and atom economy. acs.org
One such example is a three-component reaction involving 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester, which leads to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones in good yields. nih.gov The reaction is typically carried out by refluxing the components in acetic acid with a drop of piperidine. nih.gov
Another MCR involves the reaction of phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole in acetic acid to produce dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones in moderate to good yields with a broad tolerance for different functional groups. acs.org
| Component 1 | Component 2 | Component 3 | Conditions | Product | Yield | Ref |
| 3-Aminopyrazol-5-ones | Substituted salicylic aldehydes | Acetylacetic ester | Acetic acid, piperidine, reflux | 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones | Good | nih.gov |
| Phenylglyoxal | β-Ketoamide | 5-Aminopyrazole | Acetic acid | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones | Moderate to good | acs.org |
The Gould-Jacobs reaction is a classic method for the synthesis of quinolines and can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by using 3-aminopyrazole instead of aniline. nih.govwikipedia.org The reaction typically involves the condensation of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. nih.gov
The proposed mechanism begins with the nucleophilic attack of the amino group of the 3-aminopyrazole on the enol ether of diethyl 2-(ethoxymethylene)malonate, leading to the elimination of ethanol. nih.govwikipedia.org This is followed by an intramolecular cyclization via nucleophilic attack on one of the ester groups, again with the elimination of ethanol. nih.gov The resulting intermediate can then be treated with reagents like phosphorus oxychloride (POCl3) to yield a 4-chloro-1H-pyrazolo[3,4-b]pyridine. nih.gov This reaction generally proceeds with high regioselectivity. mdpi.com
| Reagent 1 | Reagent 2 | Conditions | Product | Ref |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 1. Heat 2. POCl3 | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | nih.gov |
Another synthetic route involves the cyclization of pre-functionalized pyrazole intermediates. For example, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov This method utilizes 5-aminopyrazoles and alkynyl aldehydes, with the activation of the C≡C bond achieved using silver, iodine, or N-bromosuccinimide (NBS). This protocol demonstrates good functional group tolerance and excellent regioselectivity. nih.gov
Furthermore, pyrazolo[3,4-b]pyridin-4-ols can be synthesized through the thermal cyclization of aminomethylene intermediates under flow conditions. mdpi.com These intermediates are formed from the Michael addition of 5-aminopyrazole to alkoxymethylene derivatives. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Ref |
| 5-Aminopyrazoles | Alkynyl aldehydes | Silver, iodine, or NBS | Halogenated or non-halogenated pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Aminopyrazole | Alkoxymethylene derivatives | 1. Michael addition (microwave) 2. Thermal cyclization (flow) | Pyrazolo[3,4-b]pyridin-4-ols | mdpi.com |
Reactions Involving 3-Aminopyrazole as a 1,3-NCC-Dinucleophile
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety
A prevalent strategy for the synthesis of this compound involves using a pyridine derivative as the starting framework. In this approach, the pyrazole ring is constructed through cyclization reactions, ensuring the correct placement of the pyrazole moiety at the C4 position of the pyridine ring.
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. mdpi.comnih.gov This fundamental reaction can be adapted to create the this compound scaffold. The synthesis begins with a pyridine-containing 1,3-diketone, such as 1-(pyridin-4-yl)butane-1,3-dione.
The reaction mechanism involves the initial condensation of hydrazine hydrate (B1144303) with one of the carbonyl groups of the pyridine-substituted β-diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. mdpi.com This method is highly effective for generating the desired heterocyclic system. If a substituted hydrazine is used, a mixture of regioisomers can be formed, depending on the electronic and steric properties of the substituents on both the diketone and the hydrazine. nih.gov
Table 1: Illustrative Knorr Synthesis for a Pyridine-Substituted Pyrazole
| Starting Material | Reagent | Product | Key Transformation |
|---|
This table illustrates a representative reaction based on the established Knorr pyrazole synthesis methodology.
A variety of pyridine-substituted precursors can be employed to construct the target molecule. A documented method for the preparation of this compound itself was reported by Davies et al. in 2003. nih.gov This approach highlights the utility of starting with a pre-formed pyridine ring to simplify the synthetic route.
Other strategies involve the use of pyridine-substituted α,β-unsaturated carbonyl compounds. These precursors react with hydrazine via a Michael addition, followed by intramolecular cyclization and oxidation, to yield the corresponding pyrazole. longdom.org The reaction of cross-conjugated enynones with hydrazines also serves as a pathway to pyrazole derivatives. researchgate.net These methods provide versatile routes to the title compound, starting from readily accessible pyridine building blocks.
Other Advanced Synthetic Transformations for this compound Analogues
Modern organic synthesis has introduced advanced methodologies for creating complex heterocyclic structures, including analogues of this compound. These methods often offer improved efficiency, atom economy, and the ability to generate diverse libraries of compounds.
Multicomponent Reactions (MCRs): MCRs are powerful tools in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govpreprints.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles and fused systems like pyrazolo[3,4-b]pyridines. longdom.orgmdpi.com For instance, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can yield complex pyrazoles in a single step. organic-chemistry.org These reactions are often catalyzed and can be performed under environmentally benign conditions, such as in water. longdom.orgnih.gov
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. mdpi.com This palladium-catalyzed reaction is instrumental in synthesizing analogues of this compound by coupling a halogenated pyrazole or pyridine with a suitable boronic acid or ester. researchgate.netnih.gov For example, a 4-bromo- or 4-iodopyrazole (B32481) derivative can be coupled with pyridine-4-boronic acid to introduce the pyridine moiety. researchgate.net Conversely, 4-bromopyridine (B75155) can be coupled with a pyrazole-boronic acid. This methodology allows for the late-stage introduction of various substituents, making it highly valuable for creating diverse molecular structures for structure-activity relationship (SAR) studies. nih.gov
Functionalization and Derivatization Strategies for this compound
Once the core this compound scaffold is synthesized, further functionalization can be performed to modify its properties. Derivatization can occur on either the pyridine or the pyrazole ring, with the pyrazole ring offering distinct sites for substitution.
Modifications on the Pyridine Ring
Functionalization of the pyridine ring in this compound and its analogues is a key strategy for developing new derivatives with tailored properties. Direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring. rsc.org However, several methods have been developed to introduce substituents onto the pyridine moiety.
One approach involves starting with a pre-functionalized pyridine ring. For example, the synthesis of 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine was achieved by treating 4-hydroxy-2,6-dibromopyridine with potassium pyrazolide in hot diglyme. mdpi.com This reaction demonstrates a nucleophilic substitution of the bromo groups on the pyridine ring by the pyrazolide anion.
Another strategy involves the conversion of existing functional groups on the pyridine ring. The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine from 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine is an example of modifying a substituent on the pyridine ring. researchgate.netisc.ac The resulting bromomethyl group can then be used for further elaboration to introduce other functionalities.
The synthesis of 2,6-di(pyrazol-1-yl)-4-carboxypyridine has been achieved starting from citrazinic acid, which is converted to 2,6-dichloro-4-carboxypyridine as a key intermediate. This allows for the introduction of pyrazole moieties via nucleophilic substitution of the chloro groups. researchgate.net
N-Alkylation of the Pyrazole Ring
N-alkylation of the pyrazole ring is a common method for introducing alkyl substituents onto one of the nitrogen atoms. This modification can significantly impact the compound's biological activity and physical properties. Typically, N-alkylation is carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by reaction with an alkylating agent such as an alkyl halide. semanticscholar.org
A variety of methods for N-alkylation of pyrazoles have been developed. A catalyst-free Michael reaction has been reported for the regioselective N1-alkylation of 1H-pyrazoles, providing access to di-, tri-, and tetra-substituted pyrazoles. semanticscholar.org Another method utilizes trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst for the N-alkylation of pyrazoles, offering an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgmdpi.com The reaction of bromoacetone (B165879) and hydroxylamine-О-sulfonic acid with isomeric mono- and dinitropyrazoles also leads to N-alkylation products. researchgate.net
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine from 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and methylhydrazine is an example where the N-alkylation is incorporated into the initial pyrazole ring formation. chemicalbook.com
Table 3: N-Alkylation Methods for Pyrazoles
| Alkylating Agent/Method | Conditions | Key Features | Reference |
|---|---|---|---|
| Alkyl Halides | Basic conditions | Common and straightforward | semanticscholar.org |
| Michael Acceptors | Catalyst-free | High regioselectivity for N1-alkylation | semanticscholar.org |
| Trichloroacetimidates | Brønsted acid catalyst | Mild conditions, avoids strong bases | semanticscholar.orgmdpi.com |
Synthesis of Salts and Co-crystals
The formation of hydrochloride salts is a common strategy to improve the solubility and handling of basic pharmaceutical compounds. This compound, containing a basic pyridine nitrogen, can be readily converted to its hydrochloride salt. chemimpex.com The hydrochloride salt of this compound is commercially available and is described as a versatile building block in medicinal and agrochemical research. chemimpex.com Similarly, 4-(4-bromo-1H-pyrazol-3-yl)pyridine hydrochloride is also available and used as an intermediate in the synthesis of new therapeutic agents. chemimpex.com The preparation of N-(4-pyridyl)pyridinium chloride hydrochloride has been described following the procedure of Koenigs and Greiner. orgsyn.org
Co-crystallization is a technique used to modify the physicochemical properties of a compound by forming a crystalline solid with a neutral co-former. This compound has been shown to form co-crystals with organic acids.
A specific example is the co-crystallization of this compound with terephthalic acid in a 2:1 molar ratio, also incorporating water molecules into the crystal lattice. nih.gov The co-crystal, with the formula 2C₈H₇N₃·C₈H₆O₄·2H₂O, was obtained by slow evaporation from an aqueous solution containing this compound, terephthalic acid, and sodium hydroxide. nih.gov In this co-crystal, the components are held together by O-H···N hydrogen bonds between the carboxylic acid groups of terephthalic acid and the pyridine nitrogen atoms of this compound. nih.gov The study of co-crystals of pyridine derivatives with dicarboxylic acids has revealed the presence of various hydrogen bonding synthons that guide the crystal structure. mdpi.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like this compound and its derivatives to minimize environmental impact. mdpi.comimpactfactor.org These approaches focus on developing energy-efficient, waste-reducing, and safer protocols by employing alternative energy sources, environmentally benign solvents, and novel catalytic systems. rsc.org
Key green strategies in the synthesis of pyrazole-containing compounds include the use of microwave irradiation, ultrasound assistance, and solvent-free or eco-friendly solvent systems, which often lead to shorter reaction times, higher yields, and simpler work-up procedures. impactfactor.orgrsc.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.org By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and improve product yields. rsc.orgdergipark.org.tr
In the synthesis of pyrazole derivatives, microwave-assisted protocols have been successfully applied to various reaction types. For instance, the Claisen-Schmidt condensation to form chalcone (B49325) intermediates and their subsequent cyclization to pyrazoles can be accelerated using microwave heating at 400 W for 5-8 minutes, achieving good yields. rsc.org This is a substantial improvement over conventional reflux conditions which require 6-9 hours and result in lower yields. rsc.org Similarly, one-pot syntheses of pyrazolo[3,4-b]pyridine derivatives have been achieved in aqueous media under microwave irradiation, demonstrating a green and efficient process. rsc.org Another example involves the oxidative coupling of (hetero)aromatic aldehydes with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in a microwave reactor at 100°C, yielding the desired products in just 3 minutes with yields ranging from 80% to 98%. rsc.org
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. impactfactor.org Ultrasound waves induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, thereby accelerating reaction rates. nih.gov This technique significantly reduces energy consumption, reaction times, and the need for solvents. nih.gov
Ultrasound has been effectively used in the one-pot, two-step synthesis of pyrazoline derivatives from chalcones. nih.gov This method avoids conventional heating and streamlines the process. nih.gov The synthesis of various pyrazolone (B3327878) derivatives has also been accomplished in high yields by reacting diazo compounds with hydrazine hydrate or phenylhydrazine (B124118) under ultrasonic conditions. researchgate.netuomosul.edu.iq These methods are often faster and more efficient than their conventional counterparts. researchgate.net
Solvent-Free and Alternative Solvent Approaches
Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. thieme-connect.com This has led to the development of solvent-free reactions and the use of benign alternatives like water or deep eutectic solvents (DESs). thieme-connect.com
Grindstone Chemistry: Solvent-free reactions can be conducted by grinding solid reactants together, a technique known as mechanochemistry or grindstone chemistry. impactfactor.org The reaction is initiated by the friction and localized heat generated during grinding. impactfactor.org An L-proline promoted synthesis of (Z)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives was achieved by grinding the reactants for 30 minutes, demonstrating a simple, efficient, and ecologically favorable procedure. tsijournals.com Another eco-friendly approach involves the solvent-drop grinding method using a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) for the one-pot synthesis of pyrazoline derivatives. researchgate.net
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. thieme-connect.com The synthesis of tetrasubstituted pyrazoles has been reported in water using cetyltrimethylammonium bromide (CTAB) as a surfactant to facilitate the one-pot reaction between arylaldehydes, ethyl acetoacetate, and hydrazines. thieme-connect.com
Deep Eutectic Solvents (DESs): DESs are emerging as a class of green solvents with unique properties. They are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor, characterized by being non-toxic, biodegradable, and cost-effective. Solvents like Reline (choline chloride and urea) and Malonine (choline chloride and malonic acid) have been used as dual-function catalysts and reaction media for synthesizing pyrazol-4-yl-thiazolidin-4-one derivatives. These methods resulted in significantly higher yields (up to 95%) and shorter reaction times (30 minutes) compared to conventional methods. A key advantage is the ability to recover and reuse the DES multiple times.
The following table summarizes various green chemistry approaches employed in the synthesis of pyrazole derivatives.
| Methodology | Key Features | Example Reaction | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. | Oxidative coupling to form pyrazolo[4,3-d]pyrimidin-7(6H)-ones. | 100 °C, 350 W, 3 min. | Drastically reduced reaction time, high yields (80-98%). | rsc.org |
| Ultrasound-Assisted Synthesis | Utilizes high-frequency sound waves (sonication). | Synthesis of pyrazoline derivatives from chalcones. | One-pot, two-step process at ambient temperature. | Reduced energy consumption, shorter reaction times, avoids conventional heating. | nih.gov |
| Grindstone Chemistry (Solvent-Free) | Mechanical grinding of solid reactants. | L-proline promoted synthesis of pyrazolone derivatives. | Grinding reactants for 30 min at room temperature. | Eliminates solvent, simple procedure, reduces pollution. | tsijournals.com |
| Aqueous Media Synthesis | Uses water as the reaction solvent. | Synthesis of tetrasubstituted pyrazoles. | One-pot reaction in water with a surfactant (CTAB). | Environmentally benign, safe, and cost-effective. | thieme-connect.com |
| Deep Eutectic Solvents (DESs) | Uses biodegradable, reusable solvents like Reline. | Synthesis of pyrazol-4-yl-thiazolidin-4-one derivatives. | Reflux in DES for 1 hour. | High yields (95%), reduced time, reusable solvent/catalyst. | |
| Catalyst-Free Synthesis | Reaction proceeds without a catalyst. | Condensation to form mono- and bis-pyrazole derivatives. | Moderate temperatures (55–60 °C) in acetonitrile. | Avoids catalyst cost and potential product contamination. | mdpi.com |
Coordination Chemistry of 4 1h Pyrazol 3 Yl Pyridine As a Ligand
Ligand Design Principles and Coordination Modes of 4-(1H-Pyrazol-3-yl)pyridine
The design of ligands based on the this compound framework is rooted in its unique electronic and structural characteristics. As a class of compounds, (1H-pyrazolyl)pyridines are highly sought-after ligands in coordination chemistry due to their straightforward synthesis and adaptable nature. researchgate.net The presence of two distinct nitrogen-containing heterocycles allows for multiple modes of binding to metal centers.
The coordination of this compound to metal ions primarily occurs through the nitrogen atoms of its constituent rings. The pyrazole (B372694) moiety offers a Brønsted acidic N-H group adjacent to a Schiff-base type nitrogen atom, giving it an amphiprotic character. nih.gov This allows the pyrazole to coordinate as a neutral molecule or, upon deprotonation, as a pyrazolate anion. nih.govuninsubria.it The pyrazolate anion is known to act as a bridge between two metal centers. nih.govuninsubria.it
In its deprotonated form, the ligand can chelate a metal atom through the nitrogen atoms of both the pyridine (B92270) and pyrazole rings, forming an N,N pocket. researchgate.net Simultaneously, it can bridge to another metal center using the two nitrogen atoms of the pyrazole group. researchgate.net This tridentate coordination mode facilitates the formation of dinuclear and polynuclear complexes. uninsubria.itresearchgate.net The pyridine ring and the pyrazole ring are often approximately coplanar, which influences the geometry of the resulting metal complexes. nih.gov
(1H-Pyrazolyl)pyridines are considered analogues of the well-studied 2,2'-bipyridine (B1663995) (bpy) ligands. researchgate.net This analogy is a key principle in their design, as they can often substitute for bipyridine in coordination complexes, leading to novel properties. However, there are notable structural differences upon complexation. While 2,2'-bipyridine and N-linked pyrazolylpyridines tend to lose planarity upon forming complexes due to steric hindrance between the rings, C-linked isomers like this compound can remain coplanar. This difference is attributed to variations in bond lengths and angles at the point of linkage between the two rings. In complexes with C-linked pyrazolylpyridines, metal binding occurs at more ideal angles, and bond length distortions are primarily observed within the pyrazole ring, whereas the pyridine ring is more affected in the N-linked isomers.
| Property | This compound (C-linked) | 2,2'-Bipyridine | Isomeric Pyrazolylpyridines (N-linked) |
|---|---|---|---|
| Planarity upon Complexation | Remains largely coplanar | Loses planarity | Loses planarity |
| Primary Site of Bond Distortion | Pyrazole ring | N/A | Pyridine ring |
| Metal Binding Angles | More ideal | Less ideal than C-linked pyrazolylpyridines | Less ideal than C-linked pyrazolylpyridines |
The electronic properties of the this compound ligand can be systematically tuned by introducing substituents onto either the pyridine or pyrazole rings. This modification alters the ligand's interaction with metal centers. For instance, the introduction of electron-withdrawing groups on substituted pyridine ligands can stabilize the bond to a chromium metal center. researchgate.net Conversely, electron-donating substituents tend to weaken the metal-ligand bond. researchgate.net While these findings are for general substituted pyridines, the principles apply to the this compound system. Subtle chemical modifications on the core structure of related pyrazol-4-yl-pyridine derivatives have been shown to cause significant differences in their allosteric properties, highlighting the sensitivity of the ligand's function to its substitution pattern. nih.govnih.gov
Metal Complex Formation with this compound
The ability of this compound and its derivatives to act as versatile ligands has led to the development of a wide range of metal complexes. These complexes are of interest for their potential applications in areas such as materials science and catalysis. researchgate.netnih.gov
The synthesis of metal complexes involving pyridylpyrazole ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net Characterization of the resulting complexes is carried out using a variety of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction. nih.govfigshare.comnih.gov X-ray diffraction, in particular, provides definitive structural information, confirming the coordination mode of the ligand and the geometry of the metal center. nih.govfigshare.com
Zinc(II) ions are known to form complexes with pyridylpyrazole ligands, often exhibiting specific coordination geometries. researchgate.net Research has demonstrated the formation of Zinc(II) complexes with this compound derivatives that adopt tetrahedral coordination. researchgate.net For example, pyridylpyrazoles with long-chain substituents have been used to create zinc metallomesogens where two ligand molecules coordinate to the Zn(II) center, resulting in a tetrahedral geometry. researchgate.net Other studies have reported novel polymeric Zn(II) complexes that feature zinc ions in various coordination environments, including tetrahedral, on the same polymeric chain. ias.ac.in
| Complex Type | Ligand Type | Observed Geometry | Reference |
|---|---|---|---|
| Zinc Metallomesogens | Pyridylpyrazoles with alkyloxyphenyl substituents | Tetrahedral | researchgate.net |
| Polymeric Coordination Complex | Pyrazine-2,3-dicarboxylic acid and 1-vinylimidazole | Tetrahedral, Square Pyramidal, Octahedral | ias.ac.in |
| Coordination Polymer | 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole and isophthalic acid | Distorted Tetrahedral | figshare.com |
The synthesis of these complexes often involves reacting the pyridylpyrazole ligand with a zinc salt, such as zinc nitrate (B79036) or zinc acetate. researchgate.netresearchgate.net The resulting structures are stabilized by the coordination of the nitrogen atoms from the ligand to the zinc center.
Synthesis and Characterization of Metal Complexes
Complexes with Noble and Coinage Metals
The interaction of pyrazole-based ligands with noble and coinage metals has led to the development of a wide array of complexes with interesting structural motifs and potential applications in catalysis and materials science.
Noble Metals (Ru, Rh, Pd, Pt): Ruthenium complexes with pyrazole-based ligands bearing a pyridine moiety have been synthesized and characterized for their potential cytotoxic activities. While specific studies on this compound are limited, related ruthenium(II) arene complexes with ligands like 3-methyl-1-(pyridin-2-yl)-5-pyrazolone have been structurally characterized, revealing κ²-N,N'-coordination. rsc.org Protic pyrazole ligands, in general, are of interest in the design of ruthenium complexes for transfer hydrogenation catalysis, where the NH functionality can participate in the catalytic cycle. nih.gov
Palladium(II) and Platinum(II) complexes with pyrazole-containing ligands have been investigated for their anticancer and antimalarial properties. For instance, complexes with 1-(2-dimethylaminoethyl)-1H-pyrazole derivatives have been synthesized and structurally characterized. rsc.org The broader class of pyrazolyl metal complexes has been reviewed as potential catalysts for carbon-carbon coupling reactions, highlighting the versatility of these N-donor ligands.
Coinage Metals (Cu, Ag, Au): Copper(II) complexes with the isomeric 2-(1H-pyrazol-3-yl)pyridine have been synthesized and structurally characterized, revealing dinuclear and tetranuclear structures where the deprotonated ligand bridges metal centers. researchgate.net The coordination environment around the copper ions in these complexes is often distorted square pyramidal or tetrahedral. In the broader context of pyrazolyl-pyridine ligands, copper(I) complexes have been studied for their photoluminescent properties. mdpi.com
Silver(I) complexes with pyridine-containing ligands have been explored as catalysts for organic reactions. acs.org The coordination chemistry of silver(I) with pyrazolate ligands is extensive, often forming trinuclear or tetranuclear clusters, which can further assemble into coordination polymers. uni.lu
Gold(I) complexes with pyrazole-containing phosphine (B1218219) ligands have been synthesized, and their solid-state structures are often influenced by hydrogen bonding, leading to dimeric assemblies. amazonaws.com The interaction of pyridyl-pyrazole ligands with gold can also lead to the formation of cyclic trinuclear and tetranuclear gold(I) pyrazolate clusters. acs.org
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds containing this compound provides valuable insights into the ligand's conformational flexibility, its role in directing supramolecular architectures through hydrogen bonding, and the geometry of the resulting metal complexes.
While crystal structures of metal complexes specifically with this compound are not extensively documented in the reviewed literature, the crystal structure of a co-crystal, this compound–terephthalic acid–water (2/1/2), offers significant insight into the hydrogen bonding capabilities of the ligand. nih.gov In this structure, the this compound molecules, terephthalic acid, and water molecules are linked by a network of hydrogen bonds. nih.gov
Specifically, O—H···N hydrogen bonds are observed between the carboxylic acid group of terephthalic acid and the nitrogen atom of the pyridine ring. nih.gov The pyrazole N-H group acts as a hydrogen bond donor to a water molecule. nih.gov These water molecules, in turn, form further hydrogen bonds with the carboxylate oxygen atoms of the terephthalic acid, creating a three-dimensional supramolecular network. nih.gov This demonstrates the potential of the this compound ligand to form extensive and predictable hydrogen-bonded structures in the solid state, a property that is highly valuable in the design of crystalline materials.
In the broader context of pyrazole-containing ligands, hydrogen bonding plays a crucial role in the crystal packing of their metal complexes. For example, in ruthenium(II) complexes of tris(1H-pyrazol-1-yl)methane, water ligands can be involved in hydrogen bonding networks with solvent molecules and counter-anions. researchgate.net
The dihedral angle between the pyrazole and pyridine rings is a key structural parameter that describes the degree of planarity of the this compound ligand. This angle can be influenced by the ligand's environment, including its participation in hydrogen bonding or coordination to a metal center.
In the co-crystal structure of this compound with terephthalic acid and water, the pyridine and pyrazole rings are nearly coplanar, with a dihedral angle of 4.69 (9)°. nih.gov This small dihedral angle suggests a significant degree of conjugation between the two aromatic rings in the solid state, even in the absence of direct metal coordination.
For comparison, in related but different pyrazolyl-pyridine systems, the dihedral angles can vary. For instance, in 3-iodo-1H-pyrazolo[3,4-b]pyridine, the dihedral angle between the pyridine and pyrazole rings is much smaller at 0.82 (3)°. nih.gov In contrast, in a substituted 4-[(pyridin-3-yl)diazenyl]morpholine, the pyridine ring forms a dihedral angle of 8.80 (10)° with the triazene (B1217601) moiety. soton.ac.uk The dihedral angle is significantly influenced by steric hindrance and the nature of the linkage between the rings. Upon coordination to a metal, changes in this dihedral angle can be expected due to steric interactions with other ligands and the geometric constraints imposed by the metal's coordination sphere. However, specific data for metal complexes of this compound are not available in the reviewed literature to make a direct comparison.
Applications of this compound-Metal Complexes
The unique structural and electronic properties of metal complexes derived from pyrazole-based ligands have led to their exploration in various fields, most notably in catalysis. The presence of both a pyridine and a pyrazole moiety in this compound offers multiple coordination sites and the potential for the pyrazole N-H group to participate in catalytic cycles, making its metal complexes attractive candidates for catalytic applications.
Catalytic Applications
Metal complexes containing pyrazole-based ligands have demonstrated activity in a range of catalytic transformations, including C-C coupling reactions and oxidation catalysis. mdpi.com For example, silver(I) complexes with pyridine-containing macrocyclic ligands have been shown to be effective catalysts for A³-coupling reactions. acs.org Copper-based metal-organic frameworks with pyrazolate linkers have been developed for the dehydrogenative C-O cross-coupling reactions. acs.org Furthermore, rhodium complexes with phenylazole ligands have been utilized in oxidative coupling reactions with internal alkynes. acs.org While these examples highlight the catalytic potential of related systems, specific applications of this compound complexes are not well-documented in the available literature.
Transfer hydrogenation is a key process in organic synthesis, providing a safer and often more convenient alternative to using high-pressure molecular hydrogen. Ruthenium complexes, in particular, have been extensively studied as catalysts for this transformation.
While there is a lack of specific data on the use of this compound complexes in transfer hydrogenation, extensive research has been conducted on isomeric pyrazolyl-pyridine ligands. For instance, ruthenium(II) complexes bearing pyrazolyl–pyridyl–pyrazole ligands have shown exceptionally high activity in the transfer hydrogenation of ketones. nih.gov The presence of a β-NH group on the pyrazole ring was found to significantly accelerate the reaction rate, suggesting a metal-ligand bifunctional mechanism where the N-H proton plays a key role. nih.gov
Similarly, iron(II) and nickel(II) complexes with 2-pyrazolyl(methyl)pyridine and 2,6-bis(pyrazolyl)pyridine ligands have been investigated as catalysts for the transfer hydrogenation of ketones. rsc.org The catalytic activity of these complexes is influenced by both the nature of the metal ion and the ligand structure. rsc.org These findings suggest that metal complexes of this compound could also be promising catalysts for transfer hydrogenation, although experimental data to support this is currently lacking.
Metal-Catalyzed Organic Reactions
Complexes of transition metals with pyrazole-based ligands, including structures related to this compound, have emerged as effective catalysts for various organic transformations. The unique electronic and steric properties imparted by these ligands can be fine-tuned to enhance catalytic activity and selectivity in C-C and C-heteroatom bond-forming reactions researchgate.netresearchgate.net.
The utility of pyrazole-containing ligands stems from several factors. The pyrazole motif is a weaker donor compared to more common pyridine or imine ligands, which increases the electrophilicity of the metal center, often enhancing its catalytic activity. Furthermore, the steric and electronic properties of the resulting metal complexes can be precisely controlled by modifying the pyrazole and pyridine rings researchgate.net.
Metal complexes incorporating pyrazolyl-pyridine ligands have been successfully employed in a range of catalytic reactions. These include important industrial and laboratory-scale processes such as olefin and acetylene (B1199291) oligomerization and polymerization, as well as cross-coupling reactions like the Heck and Suzuki reactions researchgate.net. For instance, palladium and nickel complexes bearing pyrazolyl-based ligands have shown significant catalytic activity in C-C coupling reactions researchgate.net. The bifunctional nature of ligands like 2-(1H-pyrazol-3-yl)pyridine, an isomer of the title compound, allows for diverse binding modes that facilitate various synthetic strategies, including cross-coupling, cycloaddition, and photocatalytic reactions researchgate.net.
While specific examples detailing the catalytic performance of this compound itself are not extensively documented in the provided context, the broader class of pyrazolopyridine ligands demonstrates significant potential. The principles governing their reactivity are directly applicable. The table below summarizes representative catalytic applications of related pyrazole-containing ligand systems.
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Nickel complexes with pyrazolyl-based ligands | C-C Coupling | Active catalysts for C-C bond formation. | researchgate.net |
| Palladium complexes with pyrazolyl-based ligands | Heck & Suzuki Coupling | Successfully used as catalysts in cross-coupling reactions. | researchgate.net |
| Copper(I) complexes with pyrazole- or pyridine-containing ligands | C-O Coupling (Phenols with Aryl Halides) | Ligands showed better performance than standard bipyridine ligands. | researchgate.net |
| Zr-based MOF with pyrazole functionalities | Synthesis of pyrazolo[3,4-b]pyridine derivatives | A post-synthetically modified MOF acts as a high-efficiency heterogeneous catalyst. | nih.gov |
Separation of Actinides(III) and Lanthanides(III)
The separation of trivalent minor actinides (An(III)), such as americium (Am) and curium (Cm), from trivalent lanthanides (Ln(III)) is a significant challenge in the reprocessing of spent nuclear fuel. This difficulty arises from their similar ionic radii and charge. Nitrogen-containing heterocyclic ligands, particularly those with "soft" N-donor atoms, have proven highly effective for this separation core.ac.uk. These ligands preferentially coordinate with actinides, which have a slightly greater covalent character in their bonding compared to the more ionic interactions favored by lanthanides researchgate.net.
Ligands based on pyridine and triazine moieties, such as 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), and its derivatives like BTBP (bipyridine-based) and BTPhen (phenanthroline-based), are among the most promising for this purpose, achieving high separation factors rsc.orgpsecommunity.org. The compound this compound belongs to this family of N-donor heterocyclic ligands. Theoretical studies on related structures, such as 3-[6-(2H-pyrazol-3-yl)pyridin-2-yl]-1,2,4-triazine, have been conducted to predict their selectivity for actinides over lanthanides acs.org.
The mechanism of separation relies on the enhanced covalent interaction between the soft N-donors of the ligand and the frontier orbitals of the actinide ions. This selective interaction allows for the preferential extraction of actinides from a solution containing a mixture of actinides and lanthanides. For example, BTPhen exhibits a 100-fold increase in selectivity for americium over europium compared to BTBP, attributed to its rigid and preorganized structure that facilitates complexation researchgate.net.
Experimental studies on a related pyrazolyl-bipyridine ligand, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine (dmpbipy), have provided insight into the extraction behavior. While this ligand did not extract Am(III) or Eu(III) from nitric acid on its own, it achieved a separation factor (SF) for Am(III)/Eu(III) of approximately 8 when used in a solution with 2-bromohexanoic acid and kerosene (B1165875) at a pH above 2.4 manchester.ac.uk.
| Ligand System | Target Separation | Separation Factor (SFAm/Eu) | Key Features | Reference |
|---|---|---|---|---|
| Bis-triazinylpyridine (BTP) | Am(III)/Eu(III) | >100 | Tridentate N-donor ligand. | psecommunity.org |
| Bis-triazinylbipyridines (BTBP) | Am(III)/Eu(III) | High | Tetradentate N-donor ligand. | psecommunity.org |
| Bis-triazinylphenanthrolines (BTPhen) | Am(III)/Eu(III) | ~140 (achieves >100) | Rigid, preorganized structure enhances selectivity. | researchgate.netpsecommunity.org |
| 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine (dmpbipy) | Am(III)/Eu(III) | ~8 | Extraction performed in 2-bromohexanoic acid/kerosene at pH > 2.4. | manchester.ac.uk |
Materials Science Applications
In materials science, this compound serves as a valuable building block, or "linker," for the construction of coordination polymers and metal-organic frameworks (MOFs) nih.govbldpharm.com. These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands. The structure and properties of the resulting material are dictated by the geometry of the metal center and the length, rigidity, and functionality of the organic linker.
The bifunctional nature of this compound, with distinct coordination sites on its pyrazole and pyridine rings, allows for the formation of diverse and complex architectures nih.gov. The pyrazole N-H group is also capable of forming strong hydrogen bonds, which can direct the assembly of supramolecular structures and add stability to the resulting framework nih.gov.
Coordination polymers based on pyrazole-pyridine type ligands have been synthesized with various transition metals, such as zinc(II) and terbium(III) nih.govmdpi.com. These materials can exhibit interesting properties, including luminescence, which makes them candidates for applications in sensing and optics. For example, a terbium(III) coordination polymer constructed with a functionalized pyrazole-pyridine ligand was shown to act as a highly selective and sensitive fluorescent probe for detecting certain antibiotics mdpi.com.
The ability of this compound to form extended networks has been demonstrated in its co-crystal structure with terephthalic acid. In this structure, O-H···N and N-H···O hydrogen bonds link the constituent molecules into a three-dimensional network, showcasing its potential for crystal engineering nih.gov. The incorporation of pyrazole-based linkers into MOFs can create materials with tailored porosity and active sites for applications in gas storage, separations, and heterogeneous catalysis digitellinc.comrsc.org.
| Material Type | Ligand/Building Block | Metal Ion | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|---|---|
| Supramolecular Coordination Polymer | 1H-pyrazolo[3,4-b]pyridin-3-amine (related to title compound) | Zn(II) | Forms various structures via coordination and hydrogen bonding. | Luminescent materials. | nih.gov |
| Hydrogen-Bonded Co-crystal | This compound and terephthalic acid | N/A | Three-dimensional network assembled by O-H···N and N-H···O hydrogen bonds. | Crystal engineering. | nih.gov |
| Coordination Polymer | 5-(2-(pyrazole-1-yl) pyridine-5-yl) terephthalic acid | Tb(III) | Forms a complex with intense green luminescence. | Fluorescent sensor for antibiotics. | mdpi.com |
| Metal-Organic Framework (MOF) | Carboxylate–pyrazole flexible linker | Zn(II), Cu(II) | Pillar-layered structure with uncoordinated Lewis basic pyrazole sites. | CO₂ adsorption. | rsc.org |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological effect. For derivatives of this compound, SAR studies have been crucial in guiding the design of compounds with enhanced potency and selectivity for various biological targets, such as enzymes and receptors. nih.govnih.gov These studies typically involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating the impact of these changes on their biological activity.
The biological activity of this compound derivatives can be significantly altered by the addition or modification of substituents on both the pyridine and pyrazole rings. The nature, size, and position of these substituents play a critical role in determining the compound's interaction with its biological target.
The three-dimensional shape (steric properties) and the distribution of electron density (electrostatic properties) of a molecule are paramount for its binding affinity to a biological target.
Steric Factors : The size and shape of substituents can influence how well a molecule fits into a receptor's binding pocket. In the context of this compound derivatives, 3D-QSAR studies have shown that bulky substituents can be either favorable or unfavorable depending on their location. mdpi.com Favorable steric regions suggest that adding larger groups could enhance activity, likely by increasing van der Waals interactions with the target. Conversely, unfavorable steric regions indicate that bulky groups would cause a steric clash, reducing binding affinity. mdpi.com For example, in studies on CYP3A4 inhibitors, steric properties were found to play a significant role in their activity. inderscienceonline.com
Electrostatic Factors : The electrostatic field of a molecule governs its non-covalent interactions, such as ionic bonds and dipole-dipole interactions, with a biological target. Contour maps from 3D-QSAR analyses highlight regions where electropositive or electronegative potentials are favorable for activity. For instance, a region favoring electropositive potential (often colored blue in contour maps) suggests that a group with a partial positive charge would increase binding affinity. mdpi.com Conversely, a region favoring electronegative potential (often colored red) indicates that an electron-withdrawing group or a region with high electron density would be beneficial. mdpi.com These electrostatic interactions are critical for the proper orientation and stabilization of the ligand within the binding site. inderscienceonline.com
Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and affinity of a ligand for its receptor. The this compound core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group on the pyrazole ring can act as a hydrogen bond donor. nih.gov
The strategic placement of additional hydrogen bond donor (HBD) or hydrogen bond acceptor (HBA) groups on substituents can dramatically enhance biological activity. 3D-QSAR studies on related compounds have demonstrated the importance of these interactions. inderscienceonline.com Contour maps can identify specific locations where an HBD or an HBA would be favorable. For example, a region favorable for an HBA suggests that adding a group like a carbonyl or a nitrogen atom could form a beneficial hydrogen bond with an amino acid residue in the target protein. mdpi.comacs.org Similarly, a region favoring an HBD indicates that a group like an -NH or -OH could enhance binding. The pyrazole N1 atom, acting as a hydrogen bond donor, and the pyridine nitrogen, acting as a hydrogen bond acceptor, are key interaction points in the crystal structure of the parent compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgresearchgate.net 3D-QSAR techniques, in particular, analyze the relationship between the biological activity and the 3D properties of the molecules, such as their steric and electrostatic fields. wikipedia.org
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. slideshare.net Molecules in a dataset are aligned, and the interaction energies with a probe atom are calculated at various points on a 3D grid surrounding them. These energy values are then used to build a statistical model. nih.gov
A CoMFA study on a series of 4-[5-(4-Fluoro-benzyl-1H-pyrazol-3-yl]-pyridine derivatives as CYP3A4 inhibitors produced a statistically significant model. The model's quality is often assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability. For this series, the CoMFA model demonstrated strong predictive power, helping to elucidate the structural features essential for inhibitory activity. inderscienceonline.com
| Model | q² | r² | F-value | Components |
|---|---|---|---|---|
| CoMFA | 0.784 | 0.974 | 479.682 | 5 |
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, can also evaluate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov CoMSIA uses a Gaussian-type function to calculate the similarity indices at the surrounding grid points, which avoids some of the technical issues associated with CoMFA fields and can lead to more easily interpretable contour maps. nih.govresearchgate.net
For the same series of 4-[5-(4-Fluoro-benzyl-1H-pyrazol-3-yl]-pyridine derivatives, the CoMSIA model also showed excellent statistical significance and predictive capability. inderscienceonline.com The analysis indicated that steric, electrostatic, hydrogen bond donor, and acceptor substituents all play a significant role in the compound's activity against CYP3A4. inderscienceonline.com The resulting contour maps provide a visual guide for designing new analogues with potentially improved activity by showing where modifications to these five physicochemical properties would be beneficial. nih.gov
| Model | q² | r² | F-value | Components |
|---|---|---|---|---|
| CoMSIA | 0.797 | 0.987 | 791.297 | 6 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Investigation of Biological Targets and Mechanisms of Action
The biological effects of this compound derivatives are exerted through their interaction with a range of molecular targets and the subsequent modulation of cellular pathways. These interactions are fundamental to their therapeutic potential and have been a key focus of research.
Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis, particularly in cancer.
Dihydroorotate (B8406146) Dehydrogenase (DHODH): Certain 2-(3-alkoxy-1H-pyrazol-1-yl)pyridine derivatives have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.govacs.orgacs.org Inhibition of DHODH can suppress the growth of rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. nih.gov For instance, the compound 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine demonstrated high activity in inhibiting DHODH. nih.gov This inhibition was confirmed through enzymatic tests and cell-based assays. nih.gov
Protein Tyrosine Kinases (FLT3, VEGFR2): Several derivatives incorporating the pyrazole-pyridine core have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are critical in the progression of certain cancers, particularly acute myeloid leukemia (AML). mdpi.comresearchgate.netnih.gov Mutations in FLT3 can lead to its constitutive activation and uncontrolled cell proliferation. mdpi.com One study identified N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine as a potent inhibitor of both FLT3-ITD and BCR-ABL pathways, demonstrating proapoptotic effects in leukemia cell lines. nih.gov Another pyrazolo[3,4-d]pyrimidine derivative, compound 33, was found to be a multikinase inhibitor that potently inhibits both FLT3 and VEGFR2, leading to complete tumor regression in a mouse xenograft model. researchgate.net
B-Raf(V600E): The V600E mutation in the B-Raf kinase is a known driver in several cancers, including melanoma. A series of novel 4,5-dihydropyrazole derivatives containing a niacinamide moiety were designed and synthesized as potential inhibitors of B-Raf(V600E). nih.gov Among them, compound 27e, (5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)6-methylpyridin-3-yl methanone (B1245722), exhibited potent inhibitory activity with an IC50 of 0.20 μM. nih.gov Additionally, a series of 4-(imidazol-5-yl)pyridine derivatives were developed as selective B-Raf(V600E) inhibitors, with compound 10c showing nanomolar activity against a melanoma cell line. strath.ac.uk
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in stabilizing a number of proteins required for tumor cell growth and survival, making it an attractive target for cancer therapy. A pyrazolo[3,4-b]pyridine derivative, TAS-116, was discovered as a potent and selective inhibitor of Hsp90α and Hsp90β. nih.gov
Cytochrome P450 3A4 (CYP3A4): While not a primary target for anticancer activity, the interaction of these derivatives with metabolic enzymes like CYP3A4 is important for their drug development profile. Some 3-piperidinyl pyridine derivatives were optimized to reduce their inhibitory effect on CYP3A4 to improve their selectivity. acs.org For example, replacing a phenyl group with a 2-pyridyl group in one series of compounds drastically reduced CYP3A4 inhibition. acs.org
| Enzyme Target | Example Compound/Derivative Class | Key Findings | Reference |
|---|---|---|---|
| DHODH | 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Highly active inhibitor confirmed in enzymatic and cell-based assays. | nih.gov |
| FLT3 | N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | Potently inhibits FLT3-ITD and induces apoptosis in leukemia cells. | nih.gov |
| VEGFR2 | Pyrazolo[3,4-d]pyrimidine derivative (compound 33) | Potent dual inhibitor of FLT3 and VEGFR2, leading to tumor regression. | researchgate.net |
| B-Raf(V600E) | (5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)6-methylpyridin-3-yl methanone (compound 27e) | Showed potent inhibitory activity with an IC50 of 0.20 μM. | nih.gov |
| Hsp90 | TAS-116 (a pyrazolo[3,4-b]pyridine derivative) | Potent and selective oral inhibitor of Hsp90α and Hsp90β. | nih.gov |
| CYP3A4 | 3-Piperidinyl pyridine derivatives | Structural modifications led to reduced CYP3A4 inhibition, improving selectivity. | acs.org |
The inhibition of key enzymes by this compound derivatives directly impacts downstream signaling pathways that control cell proliferation and survival.
Cell Proliferation: By targeting kinases like FLT3, VEGFR2, and B-Raf, these compounds can effectively halt the uncontrolled cell proliferation that is a hallmark of cancer. mdpi.comnih.gov For example, the inhibition of FLT3 by pyrazole-3-carboxamide derivatives suppresses downstream pathways like RAS/MEK and PI3K/AKT/mTOR, which are crucial for cell growth. mdpi.com Similarly, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against a panel of tumor cell lines. mdpi.com
Apoptosis: Many this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The inhibition of survival pathways and the activation of pro-apoptotic proteins are key mechanisms. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, leading to cancer cell death. nih.gov The compound N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was also shown to mediate proapoptotic effects by inhibiting the FLT3 and BCR-ABL pathways. nih.gov
Beyond enzyme inhibition, derivatives of this compound can also interact with specific cell surface receptors.
M4 Muscarinic Acetylcholine (B1216132) Receptor: A significant body of research has focused on pyrazol-4-yl-pyridine derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor. nih.govwipo.int These compounds, acting as positive allosteric modulators (PAMs), have potential applications in the treatment of neurological and psychiatric disorders like schizophrenia. nih.govresearchgate.net Structure-activity relationship studies have led to the development of subtype-selective M4 PAMs. nih.gov
The collective impact of enzyme inhibition, signaling pathway modulation, and receptor interaction results in a broader interference with essential cellular processes in pathological conditions. Research has shown that these derivatives can induce cell cycle arrest, as seen with pyrazole-based VEGFR2/CDK-2 inhibitors which caused cell cycle arrest at the G0-G1 and S phases. nih.gov Furthermore, their ability to inhibit kinases involved in angiogenesis, such as VEGFR2, demonstrates an interaction with the process of new blood vessel formation, which is critical for tumor growth. researchgate.netnih.govnih.gov
Therapeutic Potential of this compound Derivatives
The diverse biological activities of this compound derivatives have translated into significant therapeutic potential, most notably in the field of oncology.
The anticancer properties of this class of compounds are well-documented across a range of cancer types. nih.govnih.gov Their efficacy stems from their ability to target multiple facets of cancer biology, including rampant cell proliferation, evasion of apoptosis, and angiogenesis.
Numerous studies have reported the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines. uomustansiriyah.edu.iq For example, a series of pyrazolo[3,4-d]pyrimidine derivatives showed potent cytotoxicity against non-small cell lung cancer (A549) and colorectal carcinoma (HCT116) cells. nih.gov Another study on pyrazolo[3,4-d]pyrimidin-4-one derivatives found that almost all tested compounds revealed antitumor activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov
The development of dual inhibitors, such as those targeting both FLT3 and CDK4, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in diseases like AML. nih.gov The optimized compound 23k from this series exhibited a significant tumor growth inhibition rate in a xenograft tumor model. nih.gov The multi-kinase inhibitor (compound 33) targeting FLT3 and VEGFR2 also demonstrated complete tumor regression in an in vivo model of AML. researchgate.net
| Derivative Class | Cancer Type/Cell Line | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Acute Myeloid Leukemia (AML) | FLT3 and VEGFR2 inhibition | Compound 33 led to complete tumor regression in a mouse model. | researchgate.net |
| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives | Acute Myeloid Leukemia (AML) | Dual FLT3/CDK4 inhibition | Compound 23k showed a 67% tumor growth inhibition rate in a xenograft model. | nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Breast Cancer (MCF-7) | Cytotoxicity | Compound 10e displayed potent inhibitory activity with an IC50 of 11 µM. | nih.gov |
| 4,5-dihydro-1H-pyrazole derivatives | Melanoma (WM266.4) | B-Raf(V600E) inhibition | Compound 27e showed potent bioactivity comparable to Sorafenib. | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (TAS-116) | Various Cancers | Hsp90 inhibition | Potent, selective, and orally available inhibitor. | nih.gov |
| Pyridine-Thiazole Hybrids | Various Cancers (60 cell line panel) | Antiproliferative | Compound 4 inhibited the growth of all 60 cancer cell lines by more than 50%. | mdpi.com |
Biological and Medicinal Chemistry Research of 4 1h Pyrazol 3 Yl Pyridine Derivatives
1 Anticancer Research
Derivatives of this compound have emerged as a significant area of interest in oncology research. These compounds have demonstrated the ability to selectively target cancer cells, inhibit tumor growth, and show specific activity against challenging hematological malignancies like Acute Myeloid Leukemia (AML).
1 Targeting Specific Cancer Cell Lines
A substantial body of research has demonstrated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. These compounds have shown promise in targeting cancers of the lung, liver, colon, breast, and more.
For instance, a series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines. scirp.orgscirp.org One of the most potent compounds, a pyridopyrazolopyrimidine derivative, exhibited significant activity with IC50 values of 2.9 µM, 2.6 µM, and 2.3 µM against these cell lines, respectively. scirp.org Another study on 1,4-benzoxazine-pyrazole hybrids identified compounds with potent cytotoxicity against MCF7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cell lines, with IC50 values ranging from 2.82 to 6.28 μM. nih.gov
Furthermore, pyrazole (B372694) derivatives have shown broad-spectrum antiproliferative activities. One such 1H-pyrazolo[3,4-b]pyridine derivative demonstrated excellent growth inhibition across the entire National Cancer Institute (NCI) 60-cell line panel, with a mean GI50 value of 2.16 µM. nih.gov Other research has highlighted the efficacy of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives against human erythroleukemia (K562), breast cancer (MCF-7), and lung cancer (A549) cells, with one compound showing GI50 values of 0.021 µM and 0.69 µM against K562 and A549 cells, respectively. mdpi.com
| Derivative Class | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) |
| Pyridopyrazolopyrimidine | A-549 | Lung | 2.9 |
| HEPG2 | Liver | 2.6 | |
| HCT-116 | Colon | 2.3 | |
| 1,4-Benzoxazine-pyrazole hybrid | MCF7 | Breast | 2.82 - 6.28 |
| A549 | Lung | 2.82 - 6.28 | |
| HeLa | Cervical | 2.82 - 6.28 | |
| PC3 | Prostate | 2.82 - 6.28 | |
| 1H-Pyrazolo[3,4-b]pyridine | NCI-60 Panel | Various | 2.16 (Mean) |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | K562 | Erythroleukemia | 0.021 |
| A549 | Lung | 0.69 | |
| 1-Aryl-1H-pyrazole-fused curcumin (B1669340) analog | MDA-MB231 | Breast | 3.64 - 16.13 |
| HepG2 | Liver | 3.64 - 16.13 |
2 Inhibitory Effects on Tumor Growth
Beyond in vitro cytotoxicity, certain this compound derivatives have demonstrated the ability to inhibit tumor growth in vivo. One study highlighted a 1H-pyrazolo[3,4-b]pyridine derivative that not only showed potent in vitro anticancer activity but also stimulated tumor regression in mouse xenograft tumor models, leading to a significant improvement in the survival of the mice. nih.gov This indicates the potential of these compounds to translate from cellular-level activity to therapeutic efficacy in a whole-organism context. The mechanism for some derivatives involves the disruption of microtubule formation, a critical process for cell division, thereby halting the proliferation of cancer cells. mdpi.com
3 Anti-AML Activity
A particularly promising application of this compound derivatives is in the treatment of Acute Myeloid Leukemia (AML). Research has focused on designing these compounds as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML and plays a crucial role in the proliferation and survival of leukemia cells. nih.gov
One study detailed the development of novel 1H-pyrazole-3-carboxamide derivatives, with a specific compound demonstrating extremely potent activity against FLT3 with an IC50 of 0.089 nM. nih.gov This compound also showed excellent inhibitory activity against various FLT3 mutants (IC50 < 5 nM) and had a potent anti-proliferative effect on the MV4-11 AML cell line, which harbors the FLT3-ITD mutation, with an IC50 of 1.22 nM. nih.gov Another compound was identified as a potent inhibitor of both the FLT3-ITD and BCR-ABL pathways, showing strong antiproliferative effects on leukemia cell lines driven by these mutations. nih.gov
| Derivative Class | Target | Cell Line | Activity (IC50 in nM) |
| 1H-Pyrazole-3-carboxamide | FLT3 | - | 0.089 |
| FLT3 mutants | - | < 5 | |
| MV4-11 | AML | 1.22 | |
| Imidazo[1,2-a]pyridine-thiophene | FLT3-ITD | Various | Potent antiproliferative effects |
| BCR-ABL | Various | Potent antiproliferative effects |
2 Anti-inflammatory and Analgesic Properties
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents, with marketed drugs like celecoxib (B62257) featuring this core structure. rjpbr.com Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Research has shown that certain pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1. rsc.orgdntb.gov.ua This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of COX-1. For example, a series of pyrazole-pyridazine hybrids were synthesized and evaluated for their COX inhibitory activity. Two trimethoxy derivatives demonstrated higher COX-2 inhibitory action than the standard drug celecoxib, with IC50 values of 1.50 µM and 1.15 µM. rsc.org These compounds also effectively inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines. rsc.org In vivo studies have also confirmed the anti-inflammatory and analgesic effects of certain pyrazole derivatives in animal models. rjpbr.com
3 Antimicrobial and Antifungal Activities
With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Derivatives of this compound have shown considerable promise as antimicrobial and antifungal agents.
Numerous studies have reported the synthesis of pyrazole derivatives with significant activity against a spectrum of bacterial and fungal pathogens. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were found to have moderate to outstanding activity against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, and fungi including Aspergillus fumigatus and Candida albicans. researchgate.net
In another study, a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative displayed high antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi, which were lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov Similarly, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited excellent activity against several phytopathogenic fungi, with one compound showing a broader spectrum of activity than the commercial fungicide boscalid. mdpi.com
| Derivative Class | Organism | Type | Activity (MIC in µg/mL) |
| Pyrazole-1-carbothiohydrazide | Aspergillus niger | Fungus | 2.9 - 7.8 |
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 - 125 | |
| Bacillus subtilis | Gram-positive Bacteria | 62.5 - 125 | |
| Klebsiella pneumoniae | Gram-negative Bacteria | 62.5 - 125 | |
| Pyrazolo[3,4-d]pyrimidine | Streptococcus pneumoniae | Gram-positive Bacteria | Moderate to outstanding activity |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Moderate to outstanding activity | |
| Aspergillus fumigatus | Fungus | Moderate to outstanding activity | |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | Colletotrichum orbiculare | Fungus | EC50 = 5.50 |
| Rhizoctonia solani | Fungus | EC50 = 14.40 |
4 Antiviral Properties
The structural diversity of this compound derivatives has also been leveraged in the search for new antiviral agents. Research has demonstrated the potential of these compounds to inhibit the replication of a variety of viruses.
For example, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against the Newcastle disease virus (NDV). A hydrazone derivative and a thiazolidinedione derivative provided 100% protection against NDV with no mortality. nih.gov Another study on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines showed that many of these derivatives interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Interestingly, modifications to the structure, such as the introduction of a p-methoxy substituent, could shift the antiviral activity, reducing efficacy against YFV and RSV but enabling interference with Bovine Viral Diarrhea Virus (BVDV) replication. frontiersin.org Pyrazole derivatives have also been investigated for activity against other viruses, including HIV, Hepatitis C virus (HCV), and Herpes Simplex Virus (HSV-1). nih.gov
5 Neurological Disorder Research
The application of this compound derivatives extends to the complex field of neurological disorders. Researchers are exploring these compounds for their potential to modulate targets implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.com
One area of focus is the inhibition of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's therapy. Pyrazoline-containing compounds have been identified as inhibitors of AChE. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters and are targets in the treatment of both depression and Parkinson's disease. nih.gov
Furthermore, curcumin pyrazole derivatives have been shown to inhibit the aggregation of α-synuclein, a protein that forms toxic clumps in the brains of individuals with Parkinson's disease, and to reduce the associated neurotoxicity. mdpi.com The versatility of the pyrazole scaffold allows for the development of multi-target-directed ligands, which could be beneficial in treating complex, multifactorial diseases like Alzheimer's. mdpi.com
Antidiabetic Activity
The therapeutic potential of pyrazole and pyridine (B92270) derivatives in the management of diabetes mellitus has been a subject of considerable research. While specific studies focusing exclusively on this compound are limited, the broader classes of pyrazole-containing compounds have demonstrated significant hypoglycemic effects. Research has explored the design and synthesis of various pyrazole-3-one derivatives, which have been evaluated for their ability to lower blood glucose levels. nih.gov
In studies involving alloxan-induced diabetic rats, certain pyrazole-3-one compounds have shown potent antidiabetic activity, with some derivatives, such as those containing a sulphonamide group, being identified as particularly effective. nih.gov The mechanism of action for many of these compounds is linked to their role as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism. nih.gov Docking studies with PPARγ have been instrumental in guiding the design of these molecules to enhance their antidiabetic potential. nih.gov
Furthermore, investigations into other related heterocyclic systems, such as pyrazolo[3,4-b]pyridine derivatives, have also revealed promising results. Some of these compounds have been identified as inhibitors of the α-amylase enzyme, which plays a role in carbohydrate digestion and glucose absorption. mdpi.com For instance, a derivative of pyrazole was found to be a potent inhibitor of the α-amylase enzyme. mdpi.com The anti-hyperglycemic activity of certain pyridine carboxamide derivatives has been linked to the presence of hydrophobic groups, such as trifluoromethyl, on the pyridine ring. jchemrev.com Glucokinase (GK) activators represent another avenue through which pyridine derivatives exert their antidiabetic effects, as GK acts as a glucose sensor and regulates insulin (B600854) secretion. jchemrev.com
A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their in vivo antidiabetic activity using a streptozotocin-induced model, with several compounds exhibiting prominent effects. researchgate.net
The following table summarizes the findings from various studies on the antidiabetic activity of pyrazole and pyridine derivatives.
| Compound Class | Specific Derivative Example | Target/Mechanism | Observed Effect |
| Pyrazole-3-ones | Sulphonamide derivative of pyrazole-3-one | PPARγ agonism | Potent hypoglycemic activity in alloxan-induced diabetic rats nih.gov |
| Pyridine Carboxamides | 3,6-disubstituted pyridine carboxamide with a trifluoromethyl group | Glucokinase (GK) activation | Improved anti-diabetic activity in OGTT assay jchemrev.com |
| Pyrazolo[3,4-b]pyridines | N-(2,7-difluorobenzyl) pyrazolo[1,6-a]pyrimidine-7-amine | α-amylase inhibition | In vivo potency in diabetic-induced mice mdpi.com |
| Dihydro-6H-chromeno[4,3-b]isoxazolo[4,5-e]pyridines | Functionalized dihydro-6H-chromeno[4,3-b]isoxazolo[4,5-e]pyridine heterocycle | α-amylase inhibition | Highest level of α-amylase activity inhibition (IC50=56.043 g/mL) jchemrev.com |
| 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles | Compounds 4b, 4g, 4h, and 4j | Not specified | Prominent antidiabetic activity in streptozotocin-induced model researchgate.net |
Agrochemical Research and Development
The pyridine and pyrazole moieties are integral components in the development of modern agrochemicals, contributing to the creation of effective herbicides, insecticides, and fungicides. researchgate.netnih.gov The versatility of these heterocyclic systems allows for extensive structural modifications to optimize their biological activity and selectivity. nih.gov
Pesticide and Herbicide Enhancement
Derivatives of this compound have been investigated for their potential to enhance the efficacy of existing pesticides and herbicides. Pyrazole derivatives, in particular, are known to act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in plant metabolism. researchgate.netbohrium.com Inhibition of HPPD leads to bleaching symptoms and ultimately, plant death, making it an effective herbicidal mechanism. researchgate.netbohrium.com Research has focused on synthesizing novel pyrazole derivatives containing a benzoyl scaffold, which have demonstrated potent pre- and post-emergence herbicidal activities. researchgate.netbohrium.com Some of these compounds have shown superior performance and crop safety compared to commercial herbicides like topramezone (B166797) and mesotrione. researchgate.netbohrium.com
The synergistic effect of combining pyridine-based compounds with other herbicides has also been explored. For instance, a synergistically effective herbicide composition can be created by combining pyridate (B1679944) with a 4-HPPD inhibitor. googleapis.com This approach can lead to a broader spectrum of weed control and may help in managing herbicide resistance.
The following table highlights research findings related to the enhancement of pesticide and herbicide activity by pyrazole and pyridine derivatives.
| Compound Class | Target/Mechanism | Application | Key Findings |
| Pyrazole derivatives with a benzoyl scaffold | HPPD Inhibition | Pre- and post-emergence herbicides | Superior inhibitory activity against Echinochloa crusgalli compared to topramezone and mesotrione. bohrium.com |
| Pyridate in combination with 4-HPPD inhibitors | Synergistic action | Broad-spectrum weed control | Increased herbicidal activity against unwanted vegetation. googleapis.com |
| N-aryl-pyridine-4-one derivatives | Not specified | Fungicide and Bactericide | Effective control of rice bacterial leaf blight. nih.gov |
Insecticidal Properties
A significant body of research has been dedicated to the insecticidal properties of this compound derivatives. These compounds have shown efficacy against a range of agricultural pests. For example, novel pyrazole oxime ether derivatives containing a substituted pyridine ring have demonstrated strong insecticidal properties against pests such as Mythimna separata, Tetranychus cinnabarinus, Plutella xylostella, and Aphis medicaginis. nih.gov
Studies have shown that some of these compounds exhibit high mortality rates even at low concentrations. nih.gov For instance, certain pyrazole oxime ethers achieved 100% mortality against A. medicaginis at a concentration of 100 μg/mL. nih.gov The introduction of a trifluoromethyl group into pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety has also resulted in compounds with good insecticidal activity against Mythimna separata and Plutella xylostella. rsc.orgresearchgate.net
Furthermore, N-pyridylpyrazole thiazole (B1198619) derivatives have been identified as promising insecticide leads, with some compounds showing excellent activity against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values comparable to the commercial insecticide indoxacarb. mdpi.com The insecticidal activity of certain pyridine derivatives has been shown to be higher than that of the commercial insecticide acetamiprid (B1664982) against the cowpea aphid, Aphis craccivora. aun.edu.eg
The table below presents data on the insecticidal activity of various pyrazole and pyridine derivatives.
| Compound Class | Target Pest(s) | Activity Metric | Result |
| Pyrazole oxime ether derivatives | Aphis medicaginis | Mortality | 100% at 100 μg/mL nih.gov |
| Pyrazole oxime ether derivatives | Mythimna separata | Mortality | 50% at 20 μg/mL for compound 8s nih.gov |
| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moiety | Mythimna separata | LC50 | 30.8 mg L⁻¹ for compound E27 rsc.orgresearchgate.net |
| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moiety | Plutella xylostella | Activity | 100% at 500 mg L⁻¹ for most tested compounds rsc.orgresearchgate.net |
| N-Pyridylpyrazole thiazole derivatives | Plutella xylostella | LC50 | 5.32 mg/L for compound 7g mdpi.com |
| N-Pyridylpyrazole thiazole derivatives | Spodoptera exigua | LC50 | 6.75 mg/L for compound 7g mdpi.com |
| N-Pyridylpyrazole thiazole derivatives | Spodoptera frugiperda | LC50 | 7.64 mg/L for compound 7g mdpi.com |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (nymphs) | LC50 (24h) | 0.029 ppm aun.edu.eg |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (nymphs) | LC50 (24h) | 0.040 ppm aun.edu.eg |
Computational and Theoretical Studies of 4 1h Pyrazol 3 Yl Pyridine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of 4-(1H-pyrazol-3-yl)pyridine, might interact with a biological target like a protein or enzyme.
While specific docking studies on the unsubstituted this compound are not extensively detailed, the core scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have been the subject of numerous docking studies to explore their therapeutic potential. For instance, compounds featuring the 1H-pyrazolo[3,4-b]pyridine core, a related bicyclic system, have been designed and docked into the active site of TANK-binding kinase 1 (TBK1), revealing key hydrogen bonding interactions that inform the design of potent inhibitors. nih.gov Similarly, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4, with docking studies helping to rationalize their structure-activity relationships. nih.govresearchgate.net These studies underscore the utility of the pyridylpyrazole framework in forming specific, targeted interactions with protein binding sites, guiding the synthesis of new therapeutic agents. nih.govnih.govresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to calculate various properties, including molecular geometry, vibrational frequencies, and electronic characteristics.
DFT calculations on related pyridylpyrazole structures have been successfully used to correlate theoretical data with experimental findings from X-ray crystallography and spectroscopy. nih.govresearchgate.net These studies provide a foundational understanding of the molecule's behavior.
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity and electronic properties.
The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater electron affinity. In a DFT study of the isomeric compound 2-(1H-pyrazol-3-yl)pyridine (PyPzH) within a Rhenium(I) complex, the LUMO was found to be located on the pyridylpyrazole moiety itself. researchgate.net This suggests that the pyridylpyrazole framework is the primary site for accepting electrons in charge-transfer processes. The HOMO-LUMO energy gap is also a crucial parameter, indicating the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.govscirp.org
| Calculated Property | Significance | Typical Application |
|---|---|---|
| HOMO Energy | Represents the electron-donating ability of the molecule. | Predicting reactivity towards electrophiles. |
| LUMO Energy | Represents the electron-accepting ability of the molecule. | Predicting reactivity towards nucleophiles and in electronic transitions. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | Assessing molecular stability and predicting UV-Vis absorption spectra. |
| Chemical Hardness (η) | Measures resistance to deformation of electron density. | Quantifying molecular stability. nih.gov |
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, DFT can help predict the feasibility and kinetics of a particular reaction pathway. For example, in the multicomponent synthesis of complex heterocyclic systems containing pyridine (B92270) and pyrazole (B372694) fragments, DFT could be used to support proposed mechanisms, such as the sequence of condensations, cyclizations, and tautomerizations involved. mdpi.com
Conformational Analysis and Tautomerism (1H- vs. 2H-isomers)
The three-dimensional structure and isomeric forms of this compound are fundamental to its properties and interactions.
Conformational Analysis: This involves studying the spatial arrangement of atoms in a molecule. For this compound, a key parameter is the dihedral angle between the pyridine and pyrazole rings. X-ray crystallography of a co-crystal containing the molecule reveals that the two rings are nearly coplanar, indicating a high degree of conjugation between the two aromatic systems.
| Structural Parameter | Observed Value | Source |
|---|---|---|
| Dihedral Angle (Pyridine-Pyrazole) | 4.69 (9)° | X-ray Crystallography |
Tautomerism: Unsubstituted pyrazoles exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, two principal tautomers are possible: the 1H-isomer and the 2H-isomer. The relative stability of these tautomers can be influenced by the solvent, temperature, and whether the molecule is in the solid, liquid, or gas phase. mdpi.com X-ray diffraction studies have confirmed that in the solid state, the molecule exists as the this compound tautomer. Computational methods like DFT are frequently employed to calculate the relative energies of such tautomers to predict their equilibrium distribution in different environments. mdpi.comresearchgate.net
Advanced Research Applications and Future Directions
Role in Biochemical Assays and Enzyme Interaction Studies
The 4-(1H-pyrazol-3-yl)pyridine framework is a key pharmacophore in the design of molecules for biochemical assays and for studying enzyme-ligand interactions. Its utility stems from the specific binding capabilities conferred by the nitrogen atoms in both the pyridine (B92270) and pyrazole (B372694) rings, which can act as hydrogen bond donors and acceptors.
A notable application is in the development of kinase inhibitors. For instance, a series of 4-(pyrazol-3-yl)-pyridine derivatives have been synthesized and identified as potent inhibitors of c-Jun N-terminal kinase (JNK). nih.gov The development of this series originated from an earlier class of pyrimidine-based JNK inhibitors, and through structural optimization of the 4-(pyrazol-3-yl)-pyridine scaffold, researchers were able to discover several compounds with significant potency and favorable in vivo profiles. nih.gov These studies are crucial in understanding the specific molecular interactions within the kinase binding site and for the development of therapeutic agents targeting JNK-mediated signaling pathways.
Derivatives of the broader pyrazolo[3,4-b]pyridine class have also been investigated as potent inhibitors for other kinases, such as TANK-binding kinase 1 (TBK1), which plays a significant role in innate immunity and oncogenesis. nih.gov Similarly, pyrazole-sulfonamide derivatives of a related pyrrolo[2,3-b]pyridine core have been developed as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in various diseases. mdpi.com These examples underscore the importance of the pyrazole-pyridine structural motif in designing specific enzyme inhibitors for biochemical and therapeutic research.
Application in Diagnostic Test Development
The unique properties of this compound and its derivatives are also being harnessed for the development of advanced diagnostic tools, particularly in the realm of medical imaging. The ability to incorporate specific functional groups and radioisotopes into this scaffold allows for the creation of targeted imaging agents.
A significant example is the development of a radiofluorinated pyrazol-4-yl-pyridine derivative for use as a positron emission tomography (PET) radioligand to visualize the M4 muscarinic acetylcholine (B1216132) receptor in the brain. nih.gov This research is driven by the growing evidence linking the M4 receptor to conditions like schizophrenia and dementia with Lewy bodies. nih.gov The developed PET ligand, based on the pyrazol-yl-pyridine core, has shown promise in preclinical studies for its ability to non-invasively image these receptors, which could facilitate drug development and serve as a valuable diagnostic tool. nih.gov The study highlights the adaptability of the pyrazol-yl-pyridine structure for creating highly specific molecular probes for in vivo imaging.
Advanced Material Science Applications
The versatility of the this compound structure extends into material science, where its coordinating properties and structural rigidity are exploited in the creation of novel materials with tailored functionalities.
While direct applications in conventional polymers and coatings are still an emerging area, the isomeric compound 4-(1H-pyrazol-4-yl)pyridine has been utilized as a monomer for the synthesis of Metal-Organic Frameworks (MOFs). cd-bioparticles.net MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The pyrazole and pyridine functionalities of the molecule act as linking nodes to coordinate with metal ions, forming extended, well-defined porous structures. The principles demonstrated with the 4-yl isomer suggest the potential for this compound to be used in a similar capacity to create novel MOFs with distinct structural and functional properties.
A significant application of a closely related compound is in the field of organic electronics. Specifically, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) has been successfully employed as a p-type dopant for organic semiconductors. bohrium.comresearchgate.networdpress.com Doping is a crucial process to enhance the charge-transport properties of these materials. This cobalt complex has been used to dope (B7801613) hole-transporting materials like spiro-MeOTAD in solid-state dye-sensitized solar cells (ssDSCs). bohrium.comresearchgate.net This chemical doping strategy improves the conductivity of the hole-transporting layer, leading to enhanced device efficiency. bohrium.comresearchgate.networdpress.com The successful use of this pyrazol-yl-pyridine-based complex highlights the potential for designing other derivatives of this compound for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. bohrium.comresearchgate.networdpress.com
The following table summarizes the performance of a solid-state dye-sensitized solar cell using a pyrazol-yl-pyridine-based cobalt complex as a dopant:
| Dopant Concentration (% FK102) | Open-Circuit Voltage (VOC) (mV) |
| 0 | 916 |
| 1.0 | 923 |
| 1.6 | 934 |
| 2.2 | 940 |
Data sourced from Burschka et al. (2011). wordpress.com
Emerging Research Areas and Potential Innovations
The foundational research into this compound and its related structures opens up several exciting avenues for future exploration. The broad biological activity of pyrazole-containing compounds suggests that derivatives of this compound could be explored for a wider range of therapeutic targets. The development of novel kinase inhibitors is a particularly promising area, with potential applications in oncology and inflammatory diseases. nih.govnih.gov
In material science, the synthesis of novel coordination polymers and MOFs using this compound as a building block could lead to materials with unique catalytic, sensing, or adsorptive properties. cd-bioparticles.net Further exploration of its derivatives as dopants or components in the emissive layers of OLEDs could also yield significant advancements in display and lighting technology.
Another potential area of innovation lies in the development of new chemosensors. The pyrazole and pyridine rings can act as binding sites for specific ions or molecules, and by functionalizing the core structure with chromophores or fluorophores, it may be possible to create highly sensitive and selective sensors for environmental or biomedical applications.
Challenges and Opportunities in this compound Research
Despite its potential, research into this compound faces certain challenges. The synthesis of substituted derivatives can be complex, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. mdpi.com For applications in pharmaceuticals and electronics, achieving high purity and scalability of synthesis are critical hurdles that need to be addressed.
However, these challenges are outweighed by the significant opportunities this compound presents. The versatility of its structure allows for a high degree of chemical modification, enabling the fine-tuning of its electronic, optical, and biological properties. The growing understanding of the structure-activity relationships of pyrazole-based compounds provides a strong foundation for the rational design of new molecules with specific functions. nih.gov The interdisciplinary nature of the research, spanning medicinal chemistry, material science, and diagnostics, creates a fertile ground for innovation and collaboration. As synthetic methodologies become more advanced and our understanding of the fundamental properties of this compound deepens, this compound is poised to become an increasingly important building block in the development of next-generation technologies.
Q & A
Q. What are the established protocols for synthesizing 4-(1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence purity and yield?
The synthesis of this compound typically follows the method by Davies et al. (2003), involving aqueous-phase coordination-driven self-assembly. For example, reacting ZnCl₂ with the ligand in a 1:2 molar ratio under ambient conditions yields crystalline complexes suitable for X-ray diffraction . Variations include using terephthalic acid and NaOH to modulate hydrogen-bonded networks, with crystallization occurring over weeks at room temperature . Key factors affecting purity include stoichiometric control (e.g., 0.1 mmol ZnCl₂ : 0.2 mmol ligand) and solvent choice (water vs. organic solvents), which influence intermolecular interactions .
Q. How is crystallographic characterization performed for this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the title compound, triclinic crystals (space group P1) are analyzed using Rigaku SCXmini diffractometers with MoKα radiation (λ = 0.71073 Å). Refinement with SHELXL yields R factors < 0.08, with data-to-parameter ratios > 11:1 to ensure reliability . Key metrics include bond lengths (e.g., C–C = 1.36–1.44 Å) and dihedral angles between pyridine and pyrazole rings (3.3–13.3°), which inform steric and electronic effects .
Q. What hydrogen-bonding motifs are observed in this compound cocrystals?
In cocrystals with terephthalic acid/water, O–H···N (2.65–2.89 Å) and N–H···O (2.72–2.98 Å) hydrogen bonds form linear three-molecule units. These assemble into 3D networks via bifurcated interactions, with water acting as both donor (to O atoms) and acceptor (from pyrazole N–H) . Such motifs are critical for stabilizing supramolecular architectures in metal-organic frameworks (MOFs).
Q. How does this compound behave as a ligand in transition-metal complexes?
The ligand coordinates via the pyridine N atom, as seen in [ZnCl₂(C₈H₇N₃)₂], where Zn²⁺ adopts a distorted tetrahedral geometry. The pyrazole ring remains non-coordinating but participates in N–H···Cl hydrogen bonds (3.19–3.24 Å) . In acetate-bridged Zn complexes, the ligand facilitates 1D polymeric chains, with π–π stacking (centroid distance = 3.927 Å) stabilizing layered structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound derivatives?
Discrepancies in bond angles or displacement parameters (e.g., Uiso > 0.05 Ų) may arise from disorder or twinning. Use SHELXPRO to apply restraints (e.g., C–H = 0.93 Å, N–H = 0.86 Å) and validate models via residual density maps (Δρ < ±0.32 eÅ⁻³) . Cross-validate with powder XRD or DFT-optimized geometries to confirm polymorphism .
Q. What methodologies assess the thermodynamic stability of hydrogen-bonded networks in ligand cocrystals?
Differential scanning calorimetry (DSC) can measure melting points and phase transitions, while variable-temperature SCXRD tracks thermal expansion coefficients. For example, the title compound’s hydrogen-bonded network (O–H···N) exhibits stability up to 150°C . Computational tools like Mercury 4.0 quantify interaction energies (e.g., N–H···Cl = ~15 kJ/mol) to rank supramolecular robustness .
Q. How can this compound be tailored for metal-organic framework (MOF) design?
The ligand’s dual coordination sites (pyridine N and pyrazole NH) enable diverse topologies. For instance, combining it with Zn²⁺ and terephthalate linkers produces MOFs with pore sizes tuned via ligand ratio (e.g., 1:2 Zn:ligand) . Advanced strategies include postsynthetic modification of NH groups to introduce functionality (e.g., –COOH for gas adsorption) .
Q. What computational approaches predict electronic properties of this compound complexes?
Density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates frontier orbitals. For [ZnCl₂(C₈H₇N₃)₂], HOMO-LUMO gaps (~4.2 eV) correlate with UV-vis absorption at 290–320 nm, suggesting ligand-centered transitions . Charge decomposition analysis (CDA) quantifies metal-ligand electron transfer (e.g., Zn ← N donation = ~0.3 e⁻) .
Q. How to address discrepancies in coordination geometry between experimental and theoretical models?
For tetrahedral Zn²⁺ complexes, compare experimental bond angles (e.g., Cl–Zn–N = 105–115°) with DFT-optimized values. Discrepancies >5° may indicate crystal packing effects or solvent interactions . Validate via EXAFS to probe local coordination environments or EPR for d⁹ Cu²⁺ analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
